

Head-to-Head Comparison: TYRA-300 and Pemigatinib in FGFR-Driven Malignancies

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A detailed analysis for researchers, scientists, and drug development professionals in oncology.

The landscape of targeted therapies for cancers driven by fibroblast growth factor receptor (FGFR) alterations is continually evolving. Among the key players are pemigatinib, a pan-FGFR inhibitor, and **TYRA-300**, a next-generation, selective FGFR3 inhibitor. This guide provides a comprehensive head-to-head comparison of these two agents, summarizing their mechanisms of action, preclinical data, clinical trial results, and resistance profiles to inform ongoing research and drug development efforts.

Mechanism of Action and Target Selectivity

Both **TYRA-300** and pemigatinib are orally bioavailable ATP-competitive tyrosine kinase inhibitors that target the FGFR signaling pathway. However, they exhibit distinct selectivity profiles for the different FGFR isoforms.

Pemigatinib is a potent inhibitor of FGFR1, FGFR2, and FGFR3.[1][2] Its mechanism of action involves binding to the ATP-binding pocket of these receptors, which prevents their phosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell growth and survival.[3] This broad activity against multiple FGFR isoforms makes it a "pan-FGFR" inhibitor. While effective against tumors driven by various FGFR alterations, this broader inhibition can also lead to off-target toxicities.

TYRA-300, in contrast, is a highly selective inhibitor of FGFR3, designed to spare other FGFR isoforms, particularly FGFR1 and FGFR2.[4][5] This selectivity is intended to minimize the off-



target toxicities associated with pan-FGFR inhibition, such as hyperphosphatemia, which is primarily driven by FGFR1 inhibition.[6] A key feature of **TYRA-300** is its ability to maintain potency against FGFR3 gatekeeper mutations, a common mechanism of acquired resistance to other FGFR inhibitors.[7][8]

Preclinical Data

Preclinical studies have highlighted the differing selectivity and potency of **TYRA-300** and pemigatinib.

Parameter	TYRA-300	Pemigatinib
Target Isoforms	Selective FGFR3 inhibitor[4][5]	Potent inhibitor of FGFR1, FGFR2, and FGFR3[1][2]
Potency (IC50)	FGFR3: 1.8 nM[7]	FGFR1: 0.4 nM, FGFR2: 0.5 nM, FGFR3: 1.0 nM[1]
Selectivity	High selectivity for FGFR3 over FGFR1 (63-fold) and FGFR2 (19-fold)[7]	Broad activity against FGFR1, 2, and 3 with weaker activity against FGFR4 (IC50 30 nM) [1]
Activity against Gatekeeper Mutations	Maintains potency against V555L/M mutations[7]	Activity is significantly reduced by gatekeeper mutations[9]

Clinical Development and Efficacy

The clinical development of **TYRA-300** and pemigatinib has focused on different patient populations, reflecting their distinct target profiles.

TYRA-300: SURF301 Trial

TYRA-300 is being evaluated in the Phase 1/2 SURF301 clinical trial for patients with advanced solid tumors harboring activating FGFR3 alterations, with a focus on metastatic urothelial carcinoma.[3]

Experimental Protocol: SURF301 (NCT05544552)[3][10]



- Study Design: A multi-center, open-label, Phase 1/2 study.
- Phase 1 (Dose Escalation and Expansion): To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of TYRA-300 to determine the recommended Phase 2 dose.
- Phase 2 (Tumor Expansion Cohorts): To further assess the anti-tumor activity and safety in specific cohorts of patients with FGFR3-altered tumors.
- Patient Population: Adults with locally advanced or metastatic solid tumors with activating FGFR3 gene alterations who have progressed on prior therapies.
- Intervention: Oral TYRA-300 administered once daily in 28-day cycles.
- Primary Outcome Measures: Incidence of dose-limiting toxicities (Phase 1) and overall response rate (ORR) (Phase 2).
- Secondary Outcome Measures: Duration of response (DOR), disease control rate (DCR), progression-free survival (PFS), and overall survival (OS).

Clinical Efficacy in Metastatic Urothelial Carcinoma (FGFR3-mutated/fusion)

Efficacy Endpoint	TYRA-300 (SURF301)
Overall Response Rate (ORR)	54.5% (at doses ≥90 mg/day)
Disease Control Rate (DCR)	100% (at doses ≥90 mg/day)

Pemigatinib: FIGHT-202 Trial

Pemigatinib has received regulatory approval based on the results of the FIGHT-202 trial for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[11] It is also approved for myeloid/lymphoid neoplasms with FGFR1 rearrangement.[12]

Experimental Protocol: FIGHT-202 (NCT02924376)[13][14]

• Study Design: A multi-center, open-label, single-arm, Phase 2 study.



- Patient Population: Adults with locally advanced or metastatic cholangiocarcinoma who had progressed on at least one prior systemic therapy. Patients were enrolled into three cohorts based on their FGF/FGFR status: Cohort A (FGFR2 fusions or rearrangements), Cohort B (other FGF/FGFR alterations), and Cohort C (no FGF/FGFR alterations).
- Intervention: Oral pemigatinib 13.5 mg once daily for 14 days, followed by 7 days off, in 21day cycles.
- Primary Outcome Measure: ORR in Cohort A, as assessed by an independent review committee.
- Secondary Outcome Measures: DOR, DCR, PFS, and OS.

Clinical Efficacy in Cholangiocarcinoma (FGFR2 fusion/rearrangement)

Efficacy Endpoint	Pemigatinib (FIGHT-202, Cohort A)[14]
Overall Response Rate (ORR)	37.0%
Complete Response (CR)	2.8%
Partial Response (PR)	32.7%
Median Duration of Response (DOR)	9.1 months
Median Progression-Free Survival (PFS)	7.0 months
Median Overall Survival (OS)	17.5 months

Safety and Tolerability

The differing selectivity profiles of **TYRA-300** and pemigatinib are expected to translate into distinct safety profiles.

TYRA-300: As a selective FGFR3 inhibitor, **TYRA-300** is designed to have a more favorable safety profile with a lower incidence of off-target toxicities commonly associated with pan-FGFR inhibitors.[4] Early clinical data from the SURF301 trial suggest that **TYRA-300** is generally well-tolerated, with a lower rate of significant adverse events compared to pan-FGFR inhibitors. [15]



Pemigatinib: The most common treatment-emergent adverse events (TEAEs) observed with pemigatinib in the FIGHT-202 trial were hyperphosphatemia (58.5%), alopecia (49.7%), and diarrhea (47.6%).[14] Hyperphosphatemia is a known on-target effect of FGFR1 inhibition.[6] While manageable, these side effects can sometimes lead to dose interruptions or reductions.

Mechanisms of Resistance

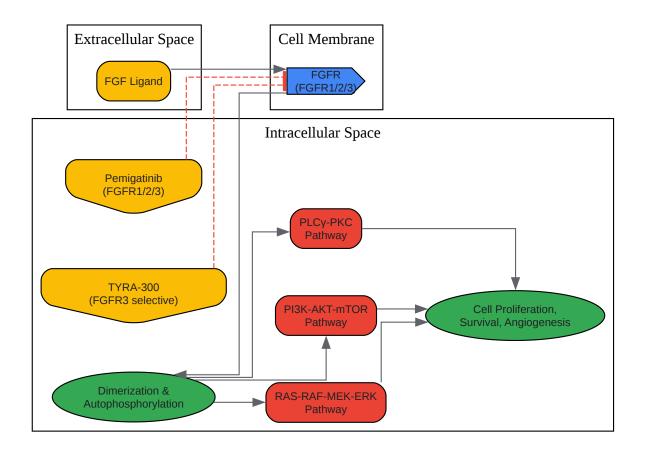
Acquired resistance is a challenge for all targeted therapies, including FGFR inhibitors.

TYRA-300: A key design feature of **TYRA-300** is its activity against the FGFR3 gatekeeper mutation (V555M/L), a known mechanism of acquired resistance to other FGFR inhibitors.[7][8] This suggests that **TYRA-300** may offer a therapeutic option for patients who have developed resistance to first-generation pan-FGFR inhibitors.

Pemigatinib: Acquired resistance to pemigatinib in patients with FGFR2-driven malignancies frequently involves the emergence of secondary mutations in the FGFR2 kinase domain.[15] [16] The most common of these are mutations at the molecular brake (N550) and gatekeeper (V565) residues.[16] Off-target resistance mechanisms involving the activation of bypass signaling pathways, such as PI3K/mTOR and MAPK, have also been observed.[15]

Signaling Pathways and Experimental Workflows

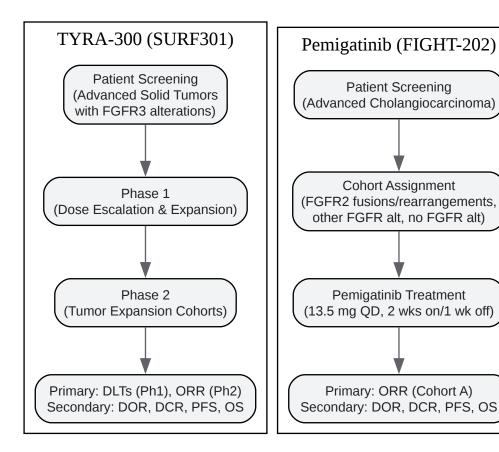




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Caption: Simplified FGFR signaling pathway and points of inhibition by **TYRA-300** and pemigatinib.





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Caption: High-level workflow for the SURF301 and FIGHT-202 clinical trials.

Conclusion

TYRA-300 and pemigatinib represent two distinct strategies for targeting FGFR-driven cancers. Pemigatinib, as a pan-FGFR inhibitor, has demonstrated efficacy across a range of tumors with FGFR1, FGFR2, and FGFR3 alterations and has gained regulatory approval in specific indications. Its broad activity, however, is associated with a wider range of on-target toxicities.

TYRA-300, with its selective inhibition of FGFR3 and activity against resistance mutations, holds promise for a more targeted and potentially better-tolerated treatment option for patients with FGFR3-driven malignancies, particularly urothelial carcinoma. The ongoing clinical development of **TYRA-300** will be crucial in defining its role in the therapeutic armamentarium against FGFR-driven cancers. For researchers and drug developers, the comparison of these two agents underscores the importance of target selectivity and the proactive design of inhibitors that can overcome anticipated resistance mechanisms.



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